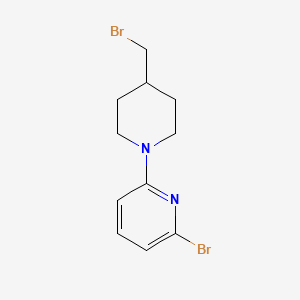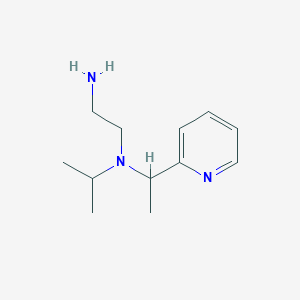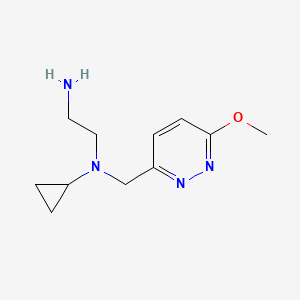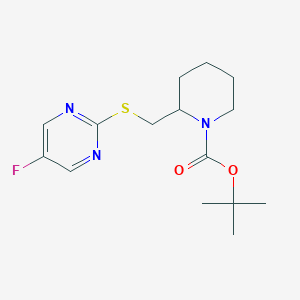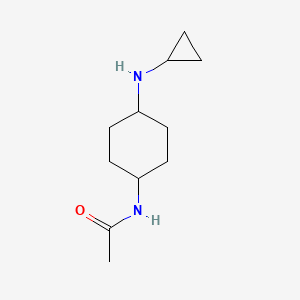
N-(4-Cyclopropylamino-cyclohexyl)-acetamide
Vue d'ensemble
Description
N-(4-Cyclopropylamino-cyclohexyl)-acetamide, also known as CPP-AC, is a chemical compound that has gained significant attention in the field of neuroscience research. CPP-AC is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.
Mécanisme D'action
The NMDA receptor is a ligand-gated ion channel that is activated by the neurotransmitter glutamate. The activation of the NMDA receptor leads to the influx of calcium ions into the postsynaptic neuron, which triggers various signaling pathways that are essential for synaptic plasticity and learning. N-(4-Cyclopropylamino-cyclohexyl)-acetamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor site and preventing the binding of glutamate. This leads to the inhibition of the calcium influx and the downstream signaling pathways, which results in the modulation of the neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the brain. The selective antagonism of the NMDA receptor by this compound leads to the modulation of the glutamatergic system, which is involved in various neurological and psychiatric disorders. This compound has been shown to reduce the symptoms of depression and anxiety by modulating the activity of the prefrontal cortex and the amygdala, which are brain regions involved in emotional processing. This compound has also been shown to reduce chronic pain by modulating the activity of the spinal cord and the dorsal root ganglia.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Cyclopropylamino-cyclohexyl)-acetamide has several advantages and limitations for lab experiments. The selective antagonism of the NMDA receptor by this compound allows for the specific modulation of the glutamatergic system, which is essential for studying the role of the NMDA receptor in various neurological and psychiatric disorders. However, the use of this compound in lab experiments requires careful consideration of the dosage and concentration, as the excessive inhibition of the NMDA receptor can lead to adverse effects on neuronal activity and synaptic plasticity.
Orientations Futures
N-(4-Cyclopropylamino-cyclohexyl)-acetamide has several potential future directions for research. One potential direction is the development of novel therapeutics for neurological and psychiatric disorders based on the selective antagonism of the NMDA receptor. Another potential direction is the investigation of the molecular mechanisms underlying the modulation of the glutamatergic system by this compound, which can provide insights into the pathophysiology of various neurological and psychiatric disorders. Finally, the development of new analogs of this compound with improved selectivity and pharmacokinetic properties can lead to the discovery of novel therapeutics for neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of neuroscience research due to its selective antagonism of the NMDA receptor. This compound has several potential therapeutic applications in various neurological and psychiatric disorders, and its biochemical and physiological effects have been extensively studied. This compound has several advantages and limitations for lab experiments, and its potential future directions for research are promising.
Applications De Recherche Scientifique
N-(4-Cyclopropylamino-cyclohexyl)-acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The selective antagonism of the NMDA receptor by this compound has been shown to be effective in reducing the symptoms of depression, anxiety, and chronic pain.
Propriétés
IUPAC Name |
N-[4-(cyclopropylamino)cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-8(14)12-9-2-4-10(5-3-9)13-11-6-7-11/h9-11,13H,2-7H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIYCSNILKCKHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201249538 | |
| Record name | Acetamide, N-[4-(cyclopropylamino)cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201249538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353979-26-6 | |
| Record name | Acetamide, N-[4-(cyclopropylamino)cyclohexyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353979-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[4-(cyclopropylamino)cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201249538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



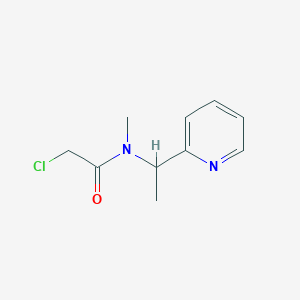

![2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanone](/img/structure/B3234551.png)

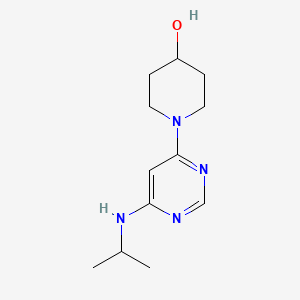

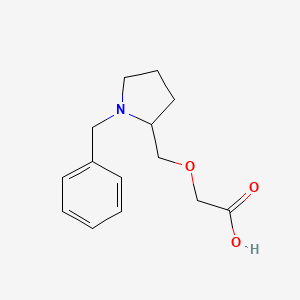
![[Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid](/img/structure/B3234583.png)
